(5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylmethylidene group, and a chloromethylphenylamino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the scalability of the process. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can also be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, which could be useful in studying enzyme mechanisms and developing new drugs.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazolidinone ring and the phenylmethylidene group may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar aromatic structure but lacks the thiazolidinone ring and sulfur-containing groups.
3-(Trifluoromethyl)benzylamine: Similar in having an aromatic ring with a substituent, but differs significantly in its functional groups and overall structure.
Uniqueness
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, a phenylmethylidene group, and a chloromethylphenylamino group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H15ClN2OS2 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-[(3-chloro-4-methylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2OS2/c1-12-7-8-14(10-15(12)19)20-11-21-17(22)16(24-18(21)23)9-13-5-3-2-4-6-13/h2-10,20H,11H2,1H3/b16-9+ |
InChI Key |
KRPUDFRRSMHTTA-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=CC=C3)SC2=S)Cl |
Origin of Product |
United States |
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